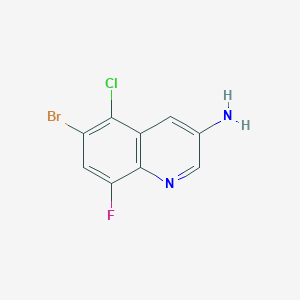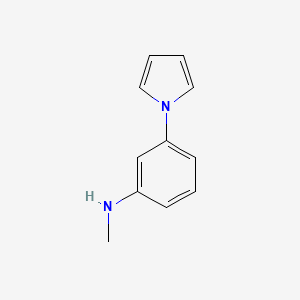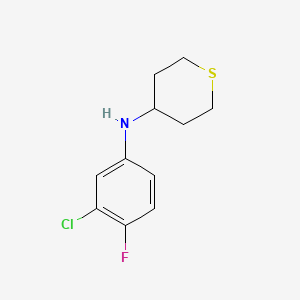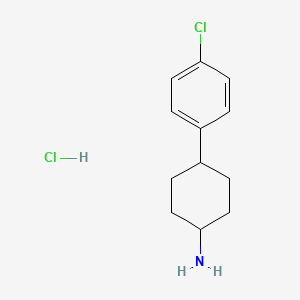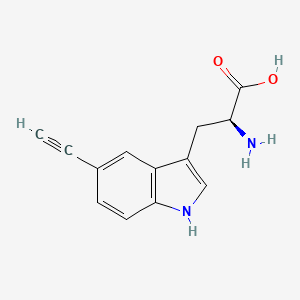![molecular formula C11H10N2O B13233685 3-[(1H-Imidazol-4-yl)methyl]benzaldehyde](/img/structure/B13233685.png)
3-[(1H-Imidazol-4-yl)methyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1H-Imidazol-4-yl)methyl]benzaldehyde is a chemical compound that features both an imidazole ring and a benzaldehyde group The imidazole ring is a five-membered ring containing two nitrogen atoms, which is a common motif in many biologically active molecules The benzaldehyde group is an aromatic aldehyde, known for its reactivity and use in various chemical syntheses
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-Imidazol-4-yl)methyl]benzaldehyde typically involves the condensation of an imidazole derivative with a benzaldehyde derivative. One common method is the reaction of 1H-imidazole with 3-chloromethylbenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1H-Imidazol-4-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-[(1H-Imidazol-4-yl)methyl]benzoic acid.
Reduction: 3-[(1H-Imidazol-4-yl)methyl]benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(1H-Imidazol-4-yl)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 3-[(1H-Imidazol-4-yl)methyl]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Similar structure but with the imidazole ring attached at a different position on the benzaldehyde.
3-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde: Contains a pyrazole ring instead of an imidazole ring.
(1-Methyl-1H-imidazol-2-yl)-3-methyl-4-{3-[(pyridin-3-ylmethyl]benzaldehyde: Features additional substituents on the imidazole ring.
Uniqueness
3-[(1H-Imidazol-4-yl)methyl]benzaldehyde is unique due to the specific positioning of the imidazole ring and the benzaldehyde group, which can influence its reactivity and interaction with biological targets. This unique structure allows for specific applications in drug design and material science that may not be achievable with other similar compounds.
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
3-(1H-imidazol-5-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C11H10N2O/c14-7-10-3-1-2-9(4-10)5-11-6-12-8-13-11/h1-4,6-8H,5H2,(H,12,13) |
Clé InChI |
YCSWRUYSVUFEET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C=O)CC2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


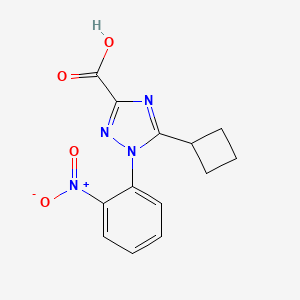

![2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13233613.png)
amine](/img/structure/B13233614.png)
![N-[1-(5-methylfuran-2-yl)ethyl]aniline](/img/structure/B13233637.png)

![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane](/img/structure/B13233655.png)
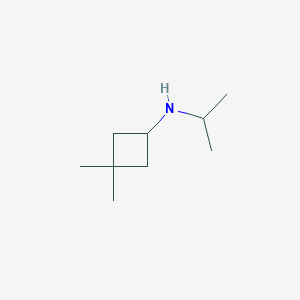
![1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole](/img/structure/B13233675.png)
